molecular formula C11H5ClF3N3O3 B034464 Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- CAS No. 103317-55-1

Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-

Cat. No. B034464
M. Wt: 319.62 g/mol
InChI Key: BMUNMWJBCSOQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the development of diseases such as cancer and inflammation.

Biochemical And Physiological Effects

Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- has been shown to have various biochemical and physiological effects. Studies have suggested that it may induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its potential applications in various areas make it an attractive target for research. However, its mechanism of action is not fully understood, and further studies are needed to fully explore its potential applications.

Future Directions

There are several future directions for the research of pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-. One area of research is to further explore its potential applications in the field of medicinal chemistry. Studies can focus on identifying the specific enzymes or proteins that this compound targets and developing more potent analogs. Another area of research is to explore its potential use as a pesticide and herbicide. Studies can focus on identifying the specific pests and weeds that this compound can target and developing more effective formulations. Overall, the potential applications of pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- make it an exciting target for future research.

Synthesis Methods

Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-6-hydroxypyridazine with 4-nitro-2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant activity against various diseases such as cancer and inflammation. It has also been studied for its potential use as a pesticide and herbicide.

properties

CAS RN

103317-55-1

Product Name

Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-

Molecular Formula

C11H5ClF3N3O3

Molecular Weight

319.62 g/mol

IUPAC Name

3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine

InChI

InChI=1S/C11H5ClF3N3O3/c12-9-3-4-10(17-16-9)21-8-2-1-6(18(19)20)5-7(8)11(13,14)15/h1-5H

InChI Key

BMUNMWJBCSOQEA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl

synonyms

PYRIDAZINE, 3-CHLORO-6-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-

Origin of Product

United States

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